molecular formula C27H30O10 B191561 宝藿苷 I CAS No. 113558-15-9

宝藿苷 I

货号: B191561
CAS 编号: 113558-15-9
分子量: 514.5 g/mol
InChI 键: NGMYNFJANBHLKA-LVKFHIPRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

保和苷 I 具有广泛的科学研究应用:

安全和危害

Baohuoside I is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

生化分析

Biochemical Properties

Baohuoside I interacts with several enzymes and proteins. It acts as an inhibitor of CXCR4, a chemokine receptor, and downregulates CXCR4 expression . It also exhibits strong inhibition against the α-glucosidase enzyme .

Cellular Effects

Baohuoside I induces apoptosis in cells . It also protects PC12 rat adrenal cells from hydrogen peroxide-induced death when used at a concentration of 25 μM . Furthermore, it inhibits the proliferation of several cancer cell lines, including HeLa human cervical, MM96E human melanoma, HL-60 human leukemia, and L1210 mouse leukemia cells .

Molecular Mechanism

Baohuoside I exerts its effects at the molecular level through various mechanisms. It inhibits human recombinant phosphodiesterase 5A1 (PDE5A1; IC 50 = 0.16 μM) in a cell-free assay . It also binds to and inhibits CXCR4, a chemokine receptor, thereby downregulating its expression .

Temporal Effects in Laboratory Settings

It has been shown to induce apoptosis in cells , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, Baohuoside I has been shown to decrease hippocampal neuronal death and improve performance in the Morris water maze in a rat model of neurodegeneration induced by streptozotocin (STZ) when administered at a dose of 10 mg/kg per day . It also increases intracavernous pressure (ICP) in response to electrical stimulation of the cavernous nerve in an STZ-induced diabetic mouse model of erectile dysfunction .

Metabolic Pathways

It is known to interact with the enzyme α-glucosidase .

准备方法

合成路线及反应条件: 保和苷 I 可以通过淫羊藿中另一种黄酮类化合物淫羊藿苷的水解合成。 水解通常使用 β-葡萄糖苷酶和 α-l-鼠李糖苷酶等酶进行 . 反应条件包括 50°C 的温度、5.2 的 pH 值和 48 小时的反应时间 .

工业生产方法: 保和苷 I 的工业生产涉及使用重组酶对淫羊藿叶黄酮进行生物转化。 例如,AmRha 酶可以水解淫羊藿苷 C 中的 α-1,2-鼠李糖苷键,生成淫羊藿苷,然后进一步水解生成保和苷 I .

化学反应分析

反应类型: 保和苷 I 经历各种化学反应,包括水解、氧化和还原 .

常用试剂及条件:

    水解: 通常使用 β-葡萄糖苷酶和 α-l-鼠李糖苷酶等酶。

    氧化: 可以在受控条件下使用过氧化氢等氧化剂。

    还原: 可以使用硼氢化钠等还原剂。

主要产物: 水解的主要产物是保和苷 I 本身,而氧化和还原反应可以根据使用的具体条件和试剂产生不同的衍生物 .

属性

IUPAC Name

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYNFJANBHLKA-LVKFHIPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150457
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113558-15-9
Record name Icariside II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113558-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baohuoside I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baohuoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Baohuoside I
Reactant of Route 2
Reactant of Route 2
Baohuoside I
Reactant of Route 3
Reactant of Route 3
Baohuoside I
Reactant of Route 4
Baohuoside I
Reactant of Route 5
Baohuoside I
Reactant of Route 6
Baohuoside I
Customer
Q & A

ANone: Baohuoside I exhibits its anti-tumor activity through various mechanisms depending on the cancer type.

  • Inhibiting Autophagy: In ovarian cancer cells, Baohuoside I downregulates the Hypoxia-inducible factor 1-alpha (HIF-1α)/Autophagy-related 5 (ATG5) axis, thereby suppressing autophagy and enhancing sensitivity to cisplatin. []
  • mTOR Signaling Pathway: In glioma and pancreatic cancer cells, Baohuoside I has been shown to inhibit the mTOR/S6K1 signaling pathway, leading to apoptosis. [, ]
  • PPARγ/VEGF Signaling Pathway: In multiple myeloma, Baohuoside I inhibits angiogenesis by activating Peroxisome proliferator-activated receptor gamma (PPARγ), which then suppresses Vascular endothelial growth factor (VEGF) transcription. []

ANone: While the provided research papers don't delve into the detailed spectroscopic data, Baohuoside I is a prenylated flavonol glycoside. It's characterized by a rhamnose moiety attached to the 3-OH position of the prenylated flavonol, Icariside II.

    • Formulation Challenges: Baohuoside I has poor solubility in both water and organic solvents, limiting its bioavailability. []
    • Stability Studies: Studies on processed Herba Epimedii, the source of Baohuoside I, suggest that it remains stable under specific processing and storage conditions. []

    ANone: The provided research primarily focuses on the therapeutic potential of Baohuoside I. There's no mention of catalytic properties or applications associated with this compound.

    A: Yes, molecular docking simulations were employed to study the interaction between Baohuoside I and CYP3A4, a key enzyme involved in drug metabolism. The simulation revealed that Baohuoside I binds closer to the active site of CYP3A4 than Tofacitinib, potentially explaining the observed drug-drug interactions. []

    ANone: While specific SAR studies are not detailed in the provided research, it's evident that the presence of the rhamnose moiety at the 3-OH position plays a crucial role in the biological activity of Baohuoside I.

    • Comparison with Icariin: Icariin, a precursor to Baohuoside I, has a different glycosylation pattern and exhibits different pharmacokinetic properties. [, ]
    • Enzymatic Conversion: The enzymatic conversion of Icariin to Baohuoside I using cellulase highlights the importance of the specific glycosylation pattern for its activity. [, ]

    ANone: Baohuoside I presents challenges in terms of its formulation due to poor solubility and bioavailability.

    • Encapsulation Techniques: Researchers have explored various strategies to enhance its solubility and bioavailability, including:
      • Mixed Micelles: Incorporation into mixed micelles composed of phospholipids, Solutol HS 15, and D-α-tocopheryl polyethylene glycol succinate (TPGS). These formulations have shown improved solubility, permeability, and oral bioavailability. [, , , ]
      • β-cyclodextrin Complexation: Complexation with β-cyclodextrin significantly increased its solubility in water, thereby enhancing its enzymatic hydrolysis rate. []
    • Dry Powder Inhalant: For targeted lung cancer treatment, researchers have developed a dry powder inhalant formulation of Baohuoside I. []

    ANone: The provided scientific research papers primarily focus on the pharmacological aspects of Baohuoside I and don't provide information on SHE (Safety, Health, and Environment) regulations.

    ANone: Baohuoside I exhibits distinct pharmacokinetic properties compared to its precursor, Icariin.

    • Absorption: Baohuoside I, being a monoglycoside, demonstrates better absorption in the intestines compared to its diglycoside and triglycoside counterparts. []
    • Metabolism: Studies utilizing rat intestinal enzyme and intestinal flora models have shown that Baohuoside I undergoes metabolism, although at a slower rate compared to other prenylated flavonoids. The primary metabolic pathway involves hydrolysis. [, ]
    • Intestinal Hydrolysis: Lactase phlorizin hydrolase (LPH), an intestinal enzyme, plays a crucial role in the hydrolysis of prenylated flavonoids, including Baohuoside I. This hydrolysis process significantly influences their absorption and subsequent pharmacological effects. []

    ANone: Baohuoside I has demonstrated promising anti-tumor activity both in vitro and in vivo:

    • In vitro studies:
      • Anti-proliferative Effects: Showed significant inhibition of cell proliferation in various cancer cell lines, including ovarian cancer, glioma, pancreatic cancer, and non-small cell lung cancer. [, , , , , ]
      • Apoptosis Induction: Induced apoptosis in glioma and pancreatic cancer cells via modulation of specific signaling pathways. [, ]
    • In vivo studies:
      • Tumor Growth Inhibition: Significantly inhibited tumor growth in xenograft mouse models of glioma and non-small cell lung cancer. [, , ]
      • Anti-angiogenic Effects: Impaired tumor angiogenesis in a multiple myeloma xenograft model. []
      • Bone Loss Prevention: Prevented ovariectomy-induced bone loss in mice, suggesting its potential for treating osteoporosis. []

    ANone: While Baohuoside I exhibits promising therapeutic potential, some studies suggest potential hepatotoxicity associated with Herba Epimedii, its source.

    • Cytotoxicity Studies: Baohuoside I, especially at higher concentrations, displayed a more pronounced cytotoxic effect on human liver cell lines (HL-7702 and HepG2) compared to other related compounds. []
    • Metabolic Activation: Interestingly, research indicates that the metabolites of Baohuoside I, formed after incubation with liver microsomes, exhibited altered apoptotic activity compared to the parent compound. This suggests the potential for metabolic activation or detoxification depending on the specific metabolic pathways involved. []

    ANone: Due to its poor solubility and bioavailability, researchers have investigated drug delivery systems for Baohuoside I:

    • Hyaluronic Acid Modification: Modification of mixed micelles with hyaluronic acid enhanced the targeted delivery of Baohuoside I to A549 lung cancer cells, resulting in improved cellular uptake and antitumor efficacy. []
    • Dry Powder Inhalant: This formulation allows for direct delivery to the lungs, potentially enhancing its efficacy against lung cancer while minimizing systemic side effects. []

    ANone: Baohuoside I research is deeply rooted in the long history of Herba Epimedii use in traditional Chinese medicine.

    • Traditional Uses: Herba Epimedii has been used for centuries to address various ailments, including sexual dysfunction and bone-related issues. []
    • Modern Research Focus: Modern research has shifted towards understanding the specific bioactive components of Herba Epimedii, like Baohuoside I, and elucidating their mechanisms of action. [, ]

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。